(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 84311-19-3
VCID: VC21193773
InChI: InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

CAS No.: 84311-19-3

Cat. No.: VC21193773

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid - 84311-19-3

Specification

CAS No. 84311-19-3
Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
IUPAC Name (2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1
Standard InChI Key FWRXDSRYWWYTPD-VIFPVBQESA-N
Isomeric SMILES C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C)(CO)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator